2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
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Overview
Description
2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12N2O. It is a derivative of benzaldehyde, featuring an imidazole ring substituted at the 4-position with a 2-methyl group.
Mechanism of Action
Target of Action
Imidazole compounds, which include “2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde”, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of Action
Imidazole compounds often work by binding to their target and modulating its activity .
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Imidazole compounds are involved in a wide range of biological processes .
Pharmacokinetics
These properties can greatly influence a compound’s bioavailability and overall pharmacological profile .
Result of Action
It has been suggested that some imidazole compounds have antiproliferative activities .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the condensation of 2-methylimidazole with 4-formylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts.
Major Products:
Oxidation: 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
- 4-(1H-imidazol-1-yl)benzaldehyde
- 2-methyl-4-(1H-imidazol-1-yl)benzaldehyde
- 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Comparison: Compared to its analogs, 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of the 2-methyl group on the imidazole ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-methyl-4-(2-methylimidazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-12(4-3-11(9)8-15)14-6-5-13-10(14)2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHAZDYFCEHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248449-39-9 |
Source
|
Record name | 2-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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